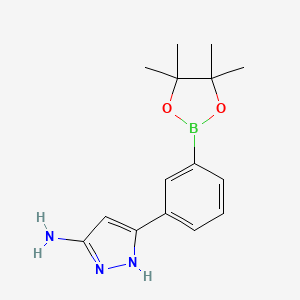
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester is a compound with the molecular formula C15H20BN3O2 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester, can be synthesized through various methods. One such method involves the protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester is represented by the InChI code 1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)11-7-5-6-10(8-11)12-9-13(17)19-18-12/h5-9H,1-4H3,(H3,17,18,19) .Chemical Reactions Analysis
Pinacol boronic esters, including this compound, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . They can also undergo catalytic protodeboronation, a process that is not well developed but has been achieved using a radical approach .Physical And Chemical Properties Analysis
The molecular weight of 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester is 285.15 . It should be stored in a refrigerated environment . The solubility of phenylboronic acid and its cyclic esters in organic solvents has been studied, and it’s found that pinacol ester shows better solubility than the parent acid in all tested solvents .properties
IUPAC Name |
5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)11-7-5-6-10(8-11)12-9-13(17)19-18-12/h5-9H,1-4H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNTXOUJFBVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

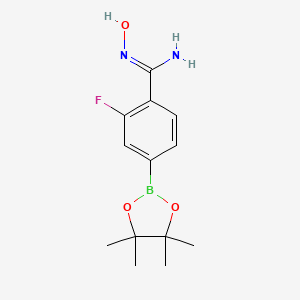
![tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate](/img/structure/B7955246.png)
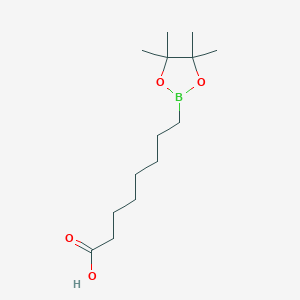
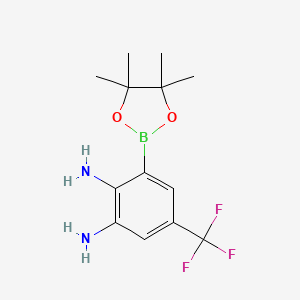
![{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}acetic acid](/img/structure/B7955287.png)
![2-[(4-Fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7955291.png)

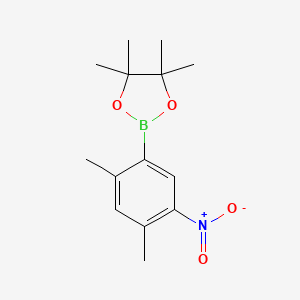
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B7955308.png)
![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B7955321.png)
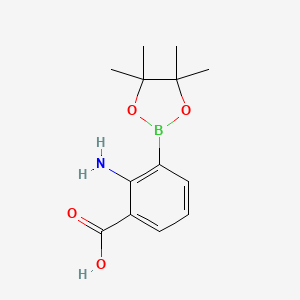
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B7955326.png)
![Amino[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B7955327.png)
![Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate](/img/structure/B7955328.png)